molecular formula C20H25NO2 B11707591 N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide

Cat. No.: B11707591
M. Wt: 311.4 g/mol
InChI Key: RHAZQLAHMSBRLP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide typically involves the reaction of 2,5-dimethylphenylamine with 4-(4-methoxyphenyl)-3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-3-methylbutanamide
  • N-(2,5-dimethylphenyl)-4-(4-chlorophenyl)-3-methylbutanamide
  • N-(2,5-dimethylphenyl)-4-(4-nitrophenyl)-3-methylbutanamide

Uniqueness

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C20H25NO2/c1-14-5-6-16(3)19(12-14)21-20(22)13-15(2)11-17-7-9-18(23-4)10-8-17/h5-10,12,15H,11,13H2,1-4H3,(H,21,22)

InChI Key

RHAZQLAHMSBRLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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